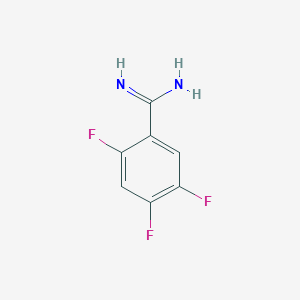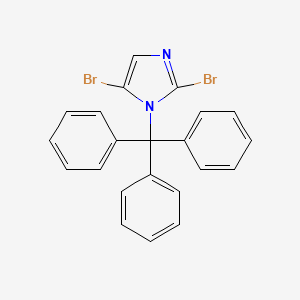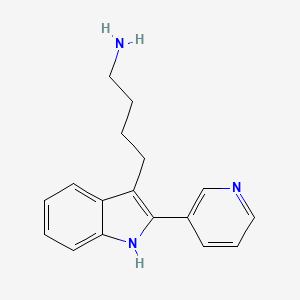
4-(2-吡啶-3-基-1H-吲哚-3-基)丁-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is a chemical entity that appears to be designed for biological activity, given the context of the related compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures that are being investigated for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the first paper, involves the incorporation of lipophilic side chains into the (1H-pyridin-4-ylidene)amine scaffold. These compounds are synthesized as potential isosteres for clopidol in the development of antimalarials. The synthesis likely involves multi-step organic reactions, including the formation of imine linkages and the attachment of lipophilic chains at the nitrogen atom of the imine .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the second paper, has been elucidated using single crystal X-ray diffraction studies. The structure of N-(pyridin-3-yl)-succinamic acid shows a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. This suggests that the molecular structure of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine would also exhibit specific geometric features that could influence its biological activity .
Chemical Reactions Analysis
The chemical reactions involving compounds like 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine would likely include interactions with biological targets. For instance, the (1H-pyridin-4-ylidene)amines are suggested to bind to the ubiquinol oxidation Q(o) site of cytochrome bc(1), which is a key enzyme in the mitochondrial electron transport chain. This interaction is crucial for their antimalarial activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine are not directly provided, the properties of structurally similar compounds can offer insights. For example, the presence of hydrogen bonding in the crystal structure of N-(pyridin-3-yl)-succinamic acid indicates that the compound is likely to have solid-state stability and could form supramolecular structures through intermolecular interactions. These properties are important for the bioavailability and efficacy of the compound .
科学研究应用
抗癌活性
一项研究重点关注合成与目标化合物相关的衍生物,并评估了它们作为抗癌剂的潜力。通过微波辅助合成,获得了多种哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物,并对不同的癌细胞系进行了测试。其中一些化合物对乳腺癌、肺癌、结肠癌、卵巢癌和肝癌细胞表现出有希望的抗癌活性 (Kumar 等,2013 年)。
催化应用
对具有吲哚核心的双齿和三齿配体衍生的钯环的研究,包括与目标化合物在结构上相关的化合物,突出了它们在各种化学反应中作为催化剂的有效性。这些配合物用于铃木-宫浦偶联和醛烯化反应,证明了吲哚衍生配体在催化过程中的多功能性 (Singh 等,2017 年)。
抗菌活性
对新型吲哚衍生物的研究,包括一些与 4-(2-吡啶-3-基-1H-吲哚-3-基)丁-1-胺结构相关的衍生物,显示出显着的抗菌活性。这些研究合成了一系列化合物并对各种微生物菌株进行了测试,证明了吲哚基化合在抗菌应用中的潜力 (Anekal 和 Biradar,2012 年)。
金属离子传输
制备了一系列具有强大螯合亚基的阳离子表面活性剂,其结构与目标化合物相似,并测试了它们通过本体液膜促进 Cu2+、Ni2+、Co2+ 和 Pd2+ 等金属离子传输的能力。该研究突出了化合物结构和亲脂性对金属离子传输的效率和选择性的影响 (Svobodová 等,2005 年)。
电致变色器件
涉及与目标化合物相似的化合物进行导电共聚物的研究表明,可以制造多色电致变色器件。通过合成和表征共聚物,研究人员能够构建出显示出广泛颜色的器件,表明这些材料在开发先进电致变色应用中的潜力 (Yagmur 等,2013 年)。
属性
IUPAC Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJYXLTFIMZCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407688 |
Source


|
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
CAS RN |
556777-74-3 |
Source


|
| Record name | 2-(3-Pyridinyl)-1H-indole-3-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556777-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

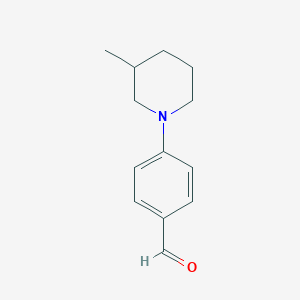
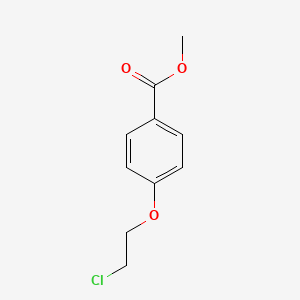
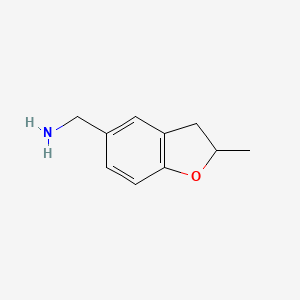
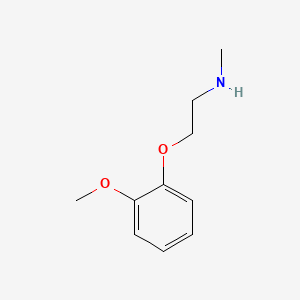
![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
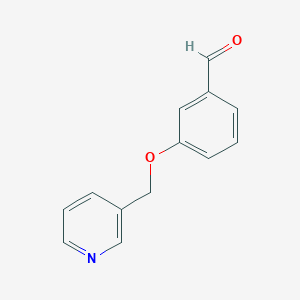
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
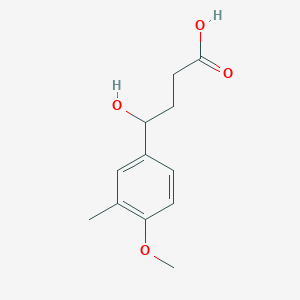
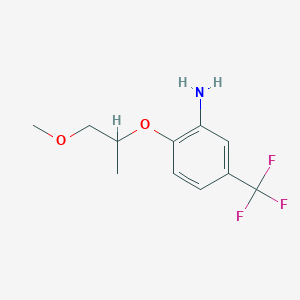
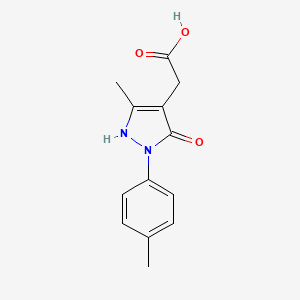
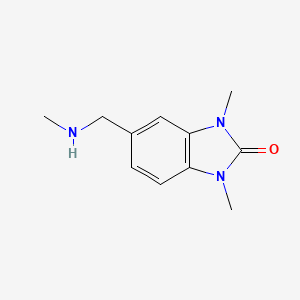
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
